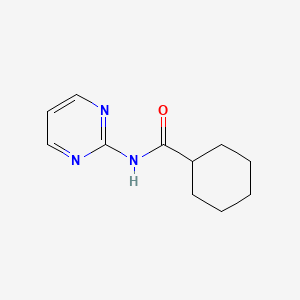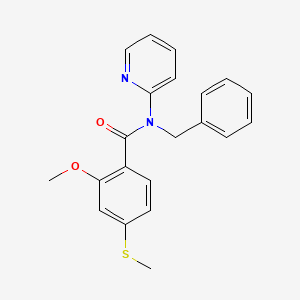![molecular formula C17H16INO3 B14960510 Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14960510.png)
Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-(2-iodobenzamido)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with an iodinated benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of propyl 4-(2-iodobenzamido)benzoate typically begins with commercially available starting materials such as 4-aminobenzoic acid, 2-iodobenzoic acid, and propanol.
Step 1 - Formation of Benzamide: The first step involves the formation of the benzamide intermediate. This is achieved by reacting 4-aminobenzoic acid with 2-iodobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Step 2 - Esterification: The benzamide intermediate is then esterified with propanol using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield propyl 4-(2-iodobenzamido)benzoate.
Industrial Production Methods: Industrial production of propyl 4-(2-iodobenzamido)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Propyl 4-(2-iodobenzamido)benzoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic rings and the amide group.
Hydrolysis: The ester group in propyl 4-(2-iodobenzamido)benzoate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products may include azido or cyano derivatives.
Oxidation and Reduction: Products may include oxidized or reduced forms of the aromatic rings.
Hydrolysis: The major products are 4-(2-iodobenzamido)benzoic acid and propanol.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Propyl 4-(2-iodobenzamido)benzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Due to its structural features, propyl 4-(2-iodobenzamido)benzoate may be explored for its potential as a pharmacophore in drug development.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of propyl 4-(2-iodobenzamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can facilitate binding to specific sites, while the benzamide and ester groups can interact with other molecular targets. The exact pathways and molecular targets would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Propyl Benzoate: Similar in structure but lacks the iodinated benzamide group.
4-(2-Iodobenzamido)benzoic Acid: Similar but lacks the propyl ester group.
2-Iodobenzamide: Contains the iodinated benzamide group but lacks the benzoate moiety.
Uniqueness: Propyl 4-(2-iodobenzamido)benzoate is unique due to the combination of the propyl ester, iodinated benzamide, and benzoate moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C17H16INO3 |
|---|---|
Poids moléculaire |
409.22 g/mol |
Nom IUPAC |
propyl 4-[(2-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16INO3/c1-2-11-22-17(21)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20) |
Clé InChI |
XPUYLXBARFQTTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960463.png)


![4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide](/img/structure/B14960491.png)

![N-[2-(tert-butylcarbamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960508.png)
![4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B14960523.png)
![2,6-dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14960526.png)
![4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B14960544.png)
